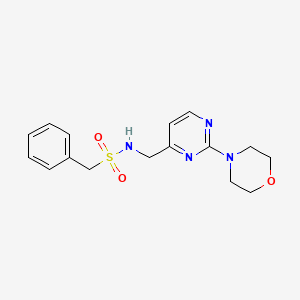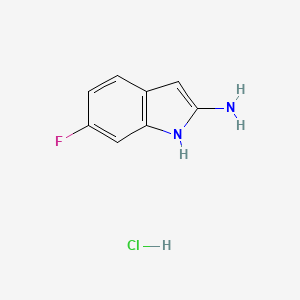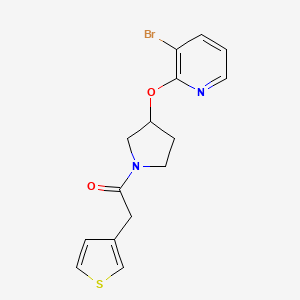
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound of interest in various fields of chemistry and biology. Characterized by the presence of bromopyridine, pyrrolidine, and thiophene groups, this compound exhibits unique chemical properties that make it significant in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step synthesis. One common method includes:
Bromination: Introduction of the bromine atom to the pyridine ring, often achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrrolidine Derivative: Reaction of pyrrolidine with an appropriate alkylating agent, such as 2-bromoethanol.
Thiophene Coupling: Coupling of the thiophene group to the ethanone moiety through Friedel-Crafts acylation using thiophene and an acyl chloride under acidic conditions.
Industrial Production Methods: For large-scale industrial production, the process may be optimized using automated flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are finely tuned to maximize the output.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Often with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen replacement or nucleophilic substitution using reagents like NaOH or NaCN.
Oxidizing Agents: KMnO4, H2O2.
Reducing Agents: NaBH4, LiAlH4.
Nucleophiles: NaOH, NaCN.
Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.
Major Products Formed: Products vary based on the reaction type but commonly include derivatives with modified functional groups, such as hydroxyl, amino, or halogen substituents.
Scientific Research Applications
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Utilized in the synthesis of more complex molecules, often serving as a building block in organic synthesis.
Biology: Potential bioactive compound investigated for its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The precise pathways include binding to active sites or modifying the structure of biomolecules, which can result in biological effects like inhibition of enzymatic activity or cell signaling disruption.
Comparison with Similar Compounds
When compared to similar compounds like 1-(3-(4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(furan-3-yl)ethanone or 1-(3-(2-fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, the unique bromine and thiophene groups in 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone contribute to its distinct chemical and biological properties
By comparing these similar compounds, researchers can better understand the distinct characteristics that this compound offers, particularly in terms of reactivity and bioactivity.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-13-2-1-5-17-15(13)20-12-3-6-18(9-12)14(19)8-11-4-7-21-10-11/h1-2,4-5,7,10,12H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDAFZHPULLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2967496.png)
![2-[4-(Chloromethyl)phenyl]acetonitrile](/img/structure/B2967498.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2967500.png)
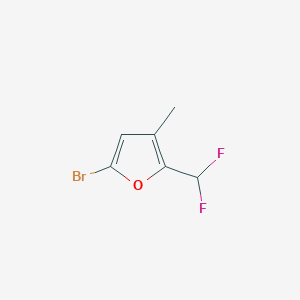
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2967504.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2967505.png)
![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)
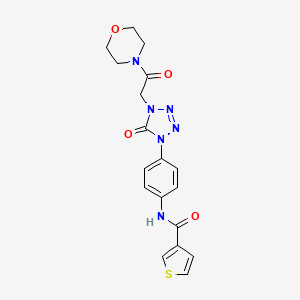

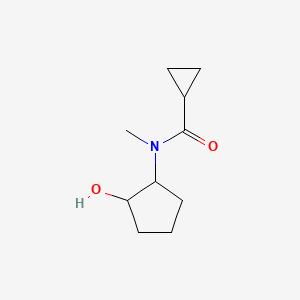
![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)
